Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Another common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid, followed by elimination of protective groups .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the highest purity and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cellular processes such as signal transduction and gene expression. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Uniqueness
Ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 7-amino-3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-10(14)6-4-3-5-7(12)8(6)13-9/h3-5,13-14H,2,12H2,1H3 |
InChI Key |
ULYGALFFFOGXPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)N)O |
Origin of Product |
United States |
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